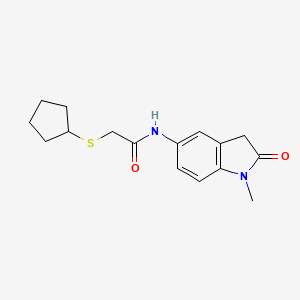

2-(cyclopentylthio)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18-14-7-6-12(8-11(14)9-16(18)20)17-15(19)10-21-13-4-2-3-5-13/h6-8,13H,2-5,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPDDCPICVDULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CSC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Cyclopentylthio Group: The cyclopentylthio group can be introduced via a nucleophilic substitution reaction, where a cyclopentylthiol reacts with a suitable leaving group on the indolinone core.

Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction, typically using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, sulfonates, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its potential biological activities, including enzyme inhibition, receptor binding, and cellular effects.

Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer, inflammation, and neurological disorders.

Industry: The compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It may interact with specific receptors on the cell surface or within cells, influencing signal transduction pathways.

Cellular Pathways: The compound could affect various cellular pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with analogs from the evidence, highlighting substituent effects:

Key Comparisons

Lipophilicity and Solubility

- The cyclopentylthio group in the target compound likely increases lipophilicity compared to polar groups like sulfamoyl () or pyrimidinone (), enhancing membrane permeability but reducing aqueous solubility .

- Naphthyl () and trifluoromethyl () substituents may further reduce solubility compared to the target compound’s cyclopentylthio group .

Metabolic Stability

Research Findings and Hypotheses

Pharmacokinetic Advantages

The cyclopentylthio group may offer balanced lipophilicity, avoiding extreme hydrophobicity seen in naphthyl -containing analogs () while improving absorption over sulfamoylphenyl derivatives () .

Target Selectivity

The indolinone core’s rigidity could enhance selectivity for kinases over off-target enzymes compared to flexible thiazolidinone () or planar benzothiazole systems () .

Toxicity Considerations

Unlike nitroindole derivatives (), the absence of a nitro group in the target compound may reduce genotoxic risks, aligning with safer drug profiles .

Biological Activity

The compound 2-(cyclopentylthio)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₅N₃OS

- Molecular Weight : 273.35 g/mol

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Inhibition of Enzyme Activities : Many indole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, compounds targeting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes have demonstrated anti-inflammatory properties.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For example, a study highlighted that derivatives of indole exhibited significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HeLa (Cervical) | 7.2 | Caspase activation |

| A549 (Lung) | 12.0 | Cell cycle arrest |

These findings suggest that this compound could also exhibit similar anticancer properties.

Antimicrobial Activity

Compounds with cyclopentyl and thio groups have shown promising antimicrobial effects. A comparative study indicated that:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate the potential for this compound to serve as an antimicrobial agent.

Case Studies

-

Study on Anticancer Properties :

In a controlled experiment, researchers tested the compound on various cancer cell lines and observed significant inhibition of cell growth, particularly in breast and lung cancer models. The mechanism was primarily through the induction of apoptosis and cell cycle arrest. -

Antimicrobial Efficacy Assessment :

A separate study evaluated the antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its utility in developing new antimicrobial therapies.

Q & A

Q. What are the key synthetic pathways for 2-(cyclopentylthio)-N-(1-methyl-2-oxoindolin-5-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the indolinone core via acid- or base-catalyzed cyclization of substituted anilines or acrylamides .

- Thioether linkage : Introduction of the cyclopentylthio group via nucleophilic substitution (e.g., using cyclopentyl mercaptan and a halogenated acetamide intermediate) under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Acetamide coupling : Final amide bond formation using coupling agents like carbodiimides (e.g., DCC) or activated esters .

Optimization of reaction conditions (solvent polarity, temperature) is critical to achieving yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with distinct signals for the cyclopentylthio group (δ ~2.5–3.5 ppm for SCH2) and indolinone carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C17H21N2O2S: 317.1294) .

- X-ray Crystallography : Resolves spatial arrangements of the bicyclic indolinone and cyclopentylthio moieties, critical for understanding steric effects .

Q. How do structural features influence its biological activity?

- Indolinone core : The 2-oxoindoline scaffold facilitates hydrogen bonding with kinase ATP-binding pockets, as seen in analogous compounds .

- Cyclopentylthio group : Enhances lipophilicity (logP ~2.8), improving membrane permeability, but may sterically hinder target engagement .

- Acetamide linker : Modulates solubility and metabolic stability; substituents like methyl on the indolinone nitrogen reduce oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental binding affinity data?

- Crystallographic refinement : Use programs like SHELXL to refine protein-ligand structures, ensuring accurate electron density maps for the ligand .

- Molecular Dynamics (MD) simulations : Compare binding poses over 100-ns trajectories to identify flexible regions (e.g., cyclopentylthio orientation) that may explain discrepancies .

- Isothermal Titration Calorimetry (ITC) : Validate computational ΔG values by experimentally measuring binding thermodynamics (e.g., Kd < 1 μM for kinase targets) .

Q. What strategies optimize reaction conditions for scalable synthesis?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to maximize yield. For example, DMF improves nucleophilic substitution rates compared to THF .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation (e.g., thioether coupling) and minimize byproducts .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Synthesize analogs with pyrrolidinone or quinazolinone cores to compare target selectivity .

- Substituent variation : Replace cyclopentylthio with smaller (methylthio) or bulkier (adamantylthio) groups to map steric tolerance .

- Pharmacophore mapping : Use 3D-QSAR models to correlate electronic properties (e.g., Hammett σ values) with IC50 values across kinase panels .

Q. What methodologies assess metabolic stability in preclinical models?

- Liver microsome assays : Incubate with human hepatocytes (1 mg/mL protein, 37°C) and monitor parent compound depletion via LC-MS/MS. Half-life (t1/2) >60 min indicates favorable stability .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms; IC50 >10 μM suggests low drug-drug interaction risk .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the acetamide nitrogen to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.